molecular formula C38H46F4N6O9S B607649 Glecaprevir CAS No. 1365970-03-1

Glecaprevir

Cat. No. B607649
M. Wt: 838.87
InChI Key: MLSQGNCUYAMAHD-ITNVBOSISA-N
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Description

Glecaprevir is a Hepatitis C NS3/4A protease inhibitor used to treat Hepatitis C . It is a direct-acting antiviral agent that targets the viral RNA replication . It is being developed as a treatment of chronic hepatitis C infection in co-formulation with an HCV NS5A inhibitor pibrentasvir .


Synthesis Analysis

The large-scale synthesis of Glecaprevir required the development of completely new synthetic approaches to the two key structural features: the 18-membered macrocycle and the difluoromethyl-substituted cyclopropyl amino acid . The large-scale synthetic route to the macrocycle employed a unique intramolecular etherification reaction as the key step in the macrocycle synthesis .


Molecular Structure Analysis

Glecaprevir has a molecular formula of C38H46F4N6O9S and a mono-isotopic mass of 838.298340 Da . It is a small molecule and has been classified as both approved and investigational .


Chemical Reactions Analysis

Glecaprevir is a direct-acting antiviral agent and Hepatitis C virus (HCV) NS3/4A protease inhibitor that targets the viral RNA replication . It demonstrates a high genetic barrier against resistance mutations of the virus .


Physical And Chemical Properties Analysis

Glecaprevir has a molecular formula of C38H46F4N6O9S and a molar mass of 838.87 g·mol−1 . It is a small molecule .

Scientific Research Applications

1. Hepatitis C Treatment

  • Application Summary: Glecaprevir, in combination with Pibrentasvir (G/P), is used as a direct-acting antiviral (DAA) for the treatment of Hepatitis C Virus (HCV) infection . The study investigated the effectiveness of G/P for HCV patients based on real-world experience and the clinical features of retreatment cases .
  • Methods of Application: The study involved HCV patients (n = 182) who were compared for clinical features and outcomes between first treatment (n = 159) and retreatment (n = 23) G/P groups .
  • Results: The study found that G/P achieved a high sustained virological response (SVR) rate for HCV infection . The respective number of patients who achieved a sustained virological response (SVR) and received DAA treatment is shown .

2. Treatment of Chronic Hepatitis C in Patients with Cirrhosis

  • Application Summary: An 8-week regimen of Glecaprevir/Pibrentasvir (GLE/PIB) was FDA-approved for treatment of chronic hepatitis C (HCV) in patients with cirrhosis . The study used data from the Chronic Hepatitis Cohort Study (CHeCS) to evaluate treatment response and adverse events among patients with HCV and cirrhosis under routine clinical care .
  • Methods of Application: Patients with cirrhosis from two CHeCS sites were included if they were prescribed GLE/PIB from August 2017 to June 2020 . Detailed treatment and clinical data were collected .
  • Results: The study found that an 8-week regimen of GLE/PIB is well tolerated and highly effective among US patients with HCV and cirrhosis receiving routine clinical care .

Future Directions

The ultimate goal of the combination treatment is to achieve sustained virologic response (SVR) and cure the patients from the infection . In clinical trials, this combination therapy achieved SVR12 rate, or undetectable Hepatitis C for twelve or more weeks after the end of treatment, of ≥93% across genotypes 1a, 2a, 3a, 4, 5 and 6 . Future research is likely to focus on further improving the efficacy and safety of Glecaprevir, as well as exploring its potential uses in treating other conditions .

properties

IUPAC Name

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSQGNCUYAMAHD-ITNVBOSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027945
Record name Glecaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 to 0.3 mg/mL
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins.
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glecaprevir

CAS RN

1365970-03-1
Record name Glecaprevir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glecaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glecaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLECAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6,740
Citations
YN Lamb - Drugs, 2017 - Springer
A fixed-dose combination tablet of the hepatitis C virus (HCV) NS3/4A protease inhibitor (PI) glecaprevir and the HCV NS5A inhibitor pibrentasvir [glecaprevir/pibrentasvir; MAVIRET™ (…
Number of citations: 76 link.springer.com
TG Cotter, DM Jensen - Drug design, development and therapy, 2019 - Taylor & Francis
… This review explores the design and development of glecaprevir and pibrentasvir, its place in current HCV management in the midst of a myriad of DAA therapy options, and also …
Number of citations: 26 www.tandfonline.com
X Wang, X Fan, H Deng, X Zhang, K Zhang, N Li… - International journal of …, 2019 - Elsevier
This systematic review and meta-analysis investigated the efficacy and safety of glecaprevir and pibrentasvir (G/P) for chronic hepatitis C virus (HCV) infection. Pubmed, Embase, …
Number of citations: 26 www.sciencedirect.com
S Zeuzem, GR Foster, S Wang… - … England Journal of …, 2018 - Mass Medical Soc
Background Glecaprevir and pibrentasvir are direct-acting antiviral agents with pangenotypic activity and a high barrier to resistance. We evaluated the efficacy and safety of 8-week …
Number of citations: 442 www.nejm.org
P Lampertico, JA Carrión, M Curry, J Turnes… - Journal of …, 2020 - Elsevier
… safety of a direct-acting antiviral combination (glecaprevir/pibrentasvir) in routine clinical practice. This analysis showed that glecaprevir/pibrentasvir is highly effective and well tolerated …
Number of citations: 67 www.sciencedirect.com
R D'Ambrosio, L Pasulo, M Puoti, M Vinci… - Journal of …, 2019 - Elsevier
Background and Aims The efficacy and safety of glecaprevir/pibrentasvir (G/P) for patients infected with hepatitis C virus (HCV) have only been investigated in clinical trials, with no real-…
Number of citations: 120 www.sciencedirect.com
GR Foster, T Asselah, S Kopecky-Bromberg, Y Lei… - PLoS …, 2019 - journals.plos.org
… This analysis evaluated the safety and efficacy of glecaprevir/pibrentasvir in patients aged ≥… genotype (GT) 1–6 infections who received glecaprevir/pibrentasvir for 8, 12, or 16 weeks in …
Number of citations: 33 journals.plos.org
JK Rockstroh, K Lacombe, RM Viani… - Clinical Infectious …, 2018 - academic.oup.com
… The favorable safety and DDI profile of glecaprevir/pibrentasvir observed in this study is consistent with that observed in >2000 patients treated with glecaprevir/pibrentasvir [18, 30], …
Number of citations: 140 academic.oup.com
A Shamsi, T Mohammad, S Anwar, MF AlAjmi… - Bioscience …, 2020 - portlandpress.com
… Glecaprevir … Glecaprevir and MVC bind to the conserved residues of substrate-binding pocket of SARS-CoV-2 M pro . This work provides sufficient evidence for the use of Glecaprevir …
Number of citations: 154 portlandpress.com
MP Kosloski, H Wang, D Pugatch, FJ Mensa… - European journal of …, 2019 - Springer
Purpose This study characterized the effects of hepatic impairment on the pharmacokinetics and safety of glecaprevir and pibrentasvir, two direct-acting antivirals used for treatment of …
Number of citations: 15 link.springer.com

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